molecular formula C18H29N5O2S B3009397 2-acetamido-N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-4-(methylthio)butanamide CAS No. 2034222-31-4

2-acetamido-N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-4-(methylthio)butanamide

Cat. No. B3009397
CAS RN: 2034222-31-4
M. Wt: 379.52
InChI Key: DUJLTXJJKGWRGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-acetamido-N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-4-(methylthio)butanamide is a useful research compound. Its molecular formula is C18H29N5O2S and its molecular weight is 379.52. The purity is usually 95%.
BenchChem offers high-quality 2-acetamido-N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-4-(methylthio)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-acetamido-N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-4-(methylthio)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Alzheimer's Disease Research

  • Acetylcholinesterase Inhibitors : Compounds similar to 2-acetamido-N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-4-(methylthio)butanamide have been identified as potent acetylcholinesterase inhibitors, which are crucial in Alzheimer's disease treatment. For instance, a study on 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides showed significant inhibition of acetylcholinesterase and butyrylcholinesterase, which are pivotal in Alzheimer's disease management (Umar et al., 2019).

Cardiovascular and Metabolic Disorders

  • Acyl-Coenzyme A: Cholesterol O-Acyltransferase Inhibition : Some derivatives of this compound class have been studied for their role in inhibiting human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT). This inhibition is significant in the treatment of diseases involving ACAT-1 overexpression, suggesting potential applications in cardiovascular and metabolic disorders (Shibuya et al., 2018).

Chemical Synthesis and Drug Design

  • Asymmetric Synthesis : The compound class is important in the field of asymmetric synthesis, providing building blocks for more complex chemical structures. A study involving the synthesis of 2-substituted piperazines from chiral non-racemic lactams highlights the relevance of such compounds in synthetic chemistry (Micouin et al., 1994).
  • Novel Heterocyclic Derivatives : The creation of novel heterocyclic derivatives, which are central to drug design and development, often involves compounds like 2-acetamido-N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-4-(methylthio)butanamide. This is illustrated in studies focusing on the construction of pyrazole and thiazole derivatives (Khalil et al., 2017).

Gastrointestinal Research

  • Antiulcer Agents : Research into gastrointestinal diseases has identified compounds within this class as potential antiulcer agents. Their ability to inhibit histamine-induced gastric acid secretion makes them promising candidates for further investigation in this area (Ueda et al., 1991).

Cancer Research

  • Antitumor Evaluation : Various derivatives of this compound have been synthesized and evaluated for their antitumor activities. These studies are crucial in identifying potential new therapies for various forms of cancer (Hamama et al., 2013).

Antimicrobial Research

  • Antimicrobial Agents : The antimicrobial properties of derivatives of 2-acetamido-N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-4-(methylthio)butanamide have been explored, showing promise in the development of new antimicrobial agents (Gouda et al., 2010).

Insecticidal Research

  • Insecticidal Properties : Some studies have investigated the potential use of compounds in this class as insecticidal agents, showing effectiveness against pests like the cotton leafworm (Fadda et al., 2017).

properties

IUPAC Name

2-acetamido-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-4-methylsulfanylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N5O2S/c1-12(24)19-15(7-10-26-2)18(25)20-14-5-8-23(9-6-14)17-11-16(21-22-17)13-3-4-13/h11,13-15H,3-10H2,1-2H3,(H,19,24)(H,20,25)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUJLTXJJKGWRGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCSC)C(=O)NC1CCN(CC1)C2=NNC(=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-acetamido-N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-4-(methylthio)butanamide

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